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Compound of Interest

Compound Name: 5-Bromo-2-fluoropyridine

Cat. No.: B045044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the

versatile reagent, 5-Bromo-2-fluoropyridine. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a

clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols

are also provided to ensure reproducibility of the spectral data.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and MS analyses of 5-Bromo-2-fluoropyridine.

Table 1: ¹H NMR Spectral Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.34 d 2.5 1H H-6

7.95 ddd 8.8, 7.4, 2.5 1H H-4

6.93 dd 8.8, 3.1 1H H-3

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

162.8 (d, ¹JCF = 240.2 Hz) C-2

149.8 (d, ³JCF = 7.7 Hz) C-6

142.0 (d, ³JCF = 8.4 Hz) C-4

115.5 (d, ⁴JCF = 4.1 Hz) C-5

110.1 (d, ²JCF = 38.5 Hz) C-3

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

3080 Weak C-H stretch (aromatic)

1605, 1570, 1465 Medium-Strong
C=C/C=N stretching (aromatic

ring)

1260 Strong C-F stretch

1120 Medium C-H in-plane bending

870 Strong C-H out-of-plane bending

680 Medium C-Br stretch

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data
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m/z Relative Abundance (%) Assignment

175/177 100
[M]⁺ (Molecular ion, bromine

isotopes)

146/148 20 [M-HF]⁺

96 35 [M-Br]⁺

69 40 [C₄H₂F]⁺

Ionization Method: Electron Impact (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 5-Bromo-2-fluoropyridine (approximately 20 mg) was prepared in deuterated

chloroform (CDCl₃, 0.7 mL). The spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR: The proton NMR spectrum was acquired with a 30° pulse angle, a relaxation delay

of 1.0 seconds, and an acquisition time of 4.0 seconds. A total of 16 scans were co-added

and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

¹³C NMR: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse

sequence. A 45° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of

1.5 seconds were employed. A total of 1024 scans were accumulated. Chemical shifts are

reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped

with a diamond Attenuated Total Reflectance (ATR) accessory. A small drop of neat 5-Bromo-
2-fluoropyridine was placed directly onto the ATR crystal. The spectrum was recorded over

the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were averaged to
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obtain the final spectrum. A background spectrum of the clean, empty ATR crystal was

recorded prior to the sample analysis and automatically subtracted.

Mass Spectrometry (MS)
Mass spectral analysis was performed on a gas chromatograph coupled to a mass

spectrometer (GC-MS) using electron impact (EI) ionization. A dilute solution of 5-Bromo-2-
fluoropyridine in dichloromethane was injected into the GC.

Gas Chromatography: An Agilent HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film

thickness) was used. The oven temperature was programmed from 50°C (held for 2 minutes)

to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of

1 mL/min.

Mass Spectrometry: The mass spectrometer was operated in EI mode at 70 eV. The ion

source temperature was maintained at 230°C, and the quadrupole analyzer temperature was

150°C. The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 40-500

amu.

Visualizations
The following diagram illustrates the general workflow for the acquisition of the spectral data

described in this guide.
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Workflow for Spectral Data Acquisition of 5-Bromo-2-fluoropyridine
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Caption: General workflow for acquiring NMR, IR, and MS spectral data.

To cite this document: BenchChem. [Spectral Data Analysis of 5-Bromo-2-fluoropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045044#spectral-data-for-5-bromo-2-fluoropyridine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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